molecular formula C10H11N3S2 B514668 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine CAS No. 247225-83-8

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine

Cat. No.: B514668
CAS No.: 247225-83-8
M. Wt: 237.3g/mol
InChI Key: JCGQNFWTTJESBB-UHFFFAOYSA-N
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Description

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine is a chemical compound with the molecular formula C10H11N3S2 and a molecular weight of 237.35 g/mol . This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields of research.

Scientific Research Applications

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine has a wide range of applications in scientific research, including:

Preparation Methods

The synthesis of 5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the reaction of benzyl chloride with thiourea to form benzylthiourea, which is then cyclized with hydrazine hydrate to yield the desired thiadiazole compound . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.

Chemical Reactions Analysis

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine can undergo various chemical reactions, including:

Comparison with Similar Compounds

5-Benzylsulfanylmethyl-[1,3,4]thiadiazol-2-ylamine can be compared with other thiadiazole derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other thiadiazole derivatives.

Properties

IUPAC Name

5-(benzylsulfanylmethyl)-1,3,4-thiadiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3S2/c11-10-13-12-9(15-10)7-14-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCGQNFWTTJESBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CSCC2=NN=C(S2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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